Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate is a synthetic sulfonamide derivative characterized by a benzoate ester core substituted with a sulfamoyl group and a cyclopropane-thiophene moiety. This compound’s structural uniqueness arises from the combination of a thiophene ring, a cyclopropylmethyl group, and a sulfamoyl linkage, which distinguishes it from other sulfonylurea or sulfonamide-based agrochemicals.
Properties
IUPAC Name |
methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-21-15(18)12-2-4-14(5-3-12)23(19,20)17-11-16(7-8-16)13-6-9-22-10-13/h2-6,9-10,17H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZAHXYVFFXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions involving alkenes and carbenes.
Introduction of the thiophene moiety: Thiophene derivatives can be synthesized via various methods, including the Gewald reaction, Paal-Knorr synthesis, and others.
Attachment of the sulfamoyl group: This step often involves sulfonamide formation through the reaction of amines with sulfonyl chlorides.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may make it a candidate for studying enzyme interactions or as a ligand in biochemical assays.
Medicine: The compound’s unique structure could be explored for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate exerts its effects would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to established sulfonylurea herbicides, such as triflusulfuron-methyl, ethametsulfuron-methyl, and metsulfuron-methyl, which share a benzoate ester backbone modified with triazine or pyrimidine heterocycles. Below is a detailed analysis of structural and functional differences:
Table 1: Structural and Functional Comparison
Key Differences
Heterocyclic Core :
- The target compound substitutes the triazine ring (common in sulfonylureas) with a thiophene-cyclopropane hybrid . This may alter binding affinity to acetolactate synthase (ALS), a key enzyme targeted by sulfonylurea herbicides.
- Triazine-based compounds (e.g., metsulfuron-methyl) rely on hydrogen bonding with ALS via their nitrogen-rich heterocycles . The thiophene’s sulfur atom and cyclopropane’s steric effects could modulate enzyme interaction differently.
The thiophene ring may influence lipophilicity and electron distribution, affecting membrane permeability and environmental persistence.
Functional Activity: While triazine-containing sulfonylureas inhibit ALS to block branched-chain amino acid synthesis in plants, the target compound’s mechanism remains speculative. Its structural divergence suggests possible novel selectivity or resistance profiles.
Research Findings and Hypotheses
- Synthetic Accessibility : The cyclopropane-thiophene motif requires specialized synthesis (e.g., cyclopropanation via Simmons-Smith reaction), making production more complex than triazine-based analogs .
- Resistance Management: Structural novelty could circumvent resistance mechanisms developed against conventional sulfonylureas, which often involve ALS mutations.
Biological Activity
Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a benzoate moiety , along with a thiophen-3-yl cyclopropyl substituent. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological targets, particularly due to the presence of the sulfonamide group, which is known for its pharmacological properties.
The biological activity of this compound may be attributed to its ability to inhibit enzymes involved in critical metabolic pathways. Sulfonamides typically exert their effects by inhibiting dihydropteroate synthase , an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death. The specific molecular targets and pathways for this compound require further investigation, but its structural features suggest potential antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to be effective against various bacterial strains. A study comparing several sulfonamide derivatives reported that compounds with a thiophene ring demonstrated enhanced antibacterial activity due to increased lipophilicity and better membrane penetration.
Anticancer Properties
The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells. In vitro studies have shown that sulfonamide compounds can inhibit tumor cell proliferation by interfering with DNA synthesis and repair mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of dihydropteroate synthase |
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound). The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
Case Study: Cytotoxicity Against Cancer Cells
In another study focusing on the cytotoxic effects of sulfonamide derivatives, this compound was tested on various cancer cell lines. The compound demonstrated significant cytotoxicity at lower concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Basic: What synthetic routes are recommended for preparing Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate?
Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1: Formation of the cyclopropane ring via [1,3]-dipolar cycloaddition or alkylation of thiophene derivatives.
- Step 2: Introduction of the sulfamoyl group using sulfonylation reagents (e.g., chlorosulfonic acid) under anhydrous conditions .
- Step 3: Esterification of the benzoic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄).
Key techniques include the Gewald reaction for thiophene core modification and Suzuki coupling for aryl bond formation (if applicable) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand adjustments to reduce steric hindrance .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) for sulfonylation; anhydrous conditions to prevent hydrolysis .
- Temperature Control: Lower temperatures (0–5°C) during sulfamoyl group introduction to minimize side reactions .
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .
Basic: What spectroscopic and analytical techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the thiophene, cyclopropane, and sulfamoyl groups .
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (ester C=O) validate functional groups .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragment patterns .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., cyclopropane ring geometry) .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?
Answer:
- Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Dynamic NMR: Analyze temperature-dependent spectra to detect conformational flexibility in the cyclopropane or sulfamoyl moieties .
- Multi-Technique Approach: Combine X-ray data with IR/Raman spectroscopy to resolve ambiguities in bond angles or hydrogen bonding .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme Inhibition Assays: Target sulfotransferases or kinases due to the sulfamoyl group’s electrophilic nature .
- Antimicrobial Screening: Use standardized microdilution assays (e.g., against S. aureus or E. coli) .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced: How to address discrepancies between computational docking predictions and experimental bioactivity results?
Answer:
- Binding Site Flexibility: Perform molecular dynamics simulations to account for protein conformational changes .
- Solvent Effects: Include explicit water molecules in docking models to improve accuracy .
- Mutagenesis Studies: Validate target interactions by testing activity against mutant enzymes (e.g., alanine scanning) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design stability studies for this compound under varying storage conditions?
Answer:
- Accelerated Degradation Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .
- Analytical Monitoring: Track degradation via HPLC-UV (retention time shifts) or LC-MS (degradant identification) .
- Light Sensitivity: Store in amber vials and assess photostability under UV/visible light exposure .
Basic: What computational tools can predict the compound’s physicochemical properties?
Answer:
- LogP Calculation: Use SwissADME or MarvinSuite to estimate lipophilicity .
- pKa Prediction: ACD/Labs or ChemAxon to assess ionization states of the sulfamoyl and ester groups .
- Solubility: QSPR models in COSMOtherm or MOE .
Advanced: How to troubleshoot low reproducibility in biological assays involving this compound?
Answer:
- Batch Variability: Characterize purity (HPLC ≥95%) and confirm stereochemistry (if chiral centers exist) .
- Solubility Optimization: Use co-solvents (DMSO ≤1%) or surfactants (Tween-80) in aqueous assays .
- Positive Controls: Include reference inhibitors (e.g., methotrexate for antifolate activity) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
